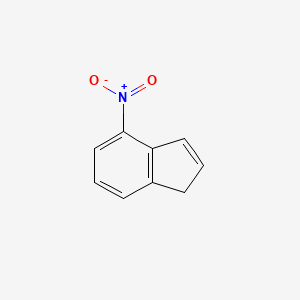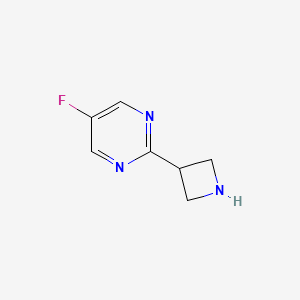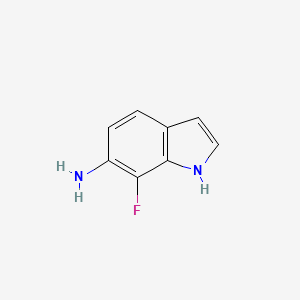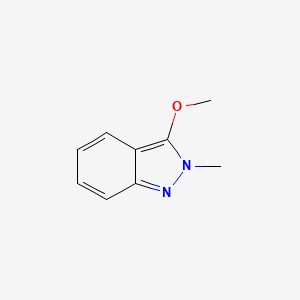
2H-Indazole, 3-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-methyl-3-nitroaniline with appropriate reagents. For instance, the reduction of 2-methyl-3-nitroaniline followed by cyclization can yield the desired indazole derivative . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization of suitable precursors .
Industrial Production Methods: Industrial production of 3-methoxy-2-methyl-2H-indazole typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-methoxy-2-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indazoles or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-methoxy-2-methyl-2H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: The compound finds applications in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound can modulate signaling pathways, such as those involved in cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
- 2-methyl-2H-indazole
- 3-methoxy-2H-indazole
- 2-methyl-1H-indazole
Comparison: 3-methoxy-2-methyl-2H-indazole is unique due to the presence of both methoxy and methyl groups on the indazole ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
3-methoxy-2-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9(12-2)7-5-3-4-6-8(7)10-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECDNFFDJXCIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445623 |
Source


|
| Record name | 2H-Indazole, 3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185553-71-3 |
Source


|
| Record name | 2H-Indazole, 3-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
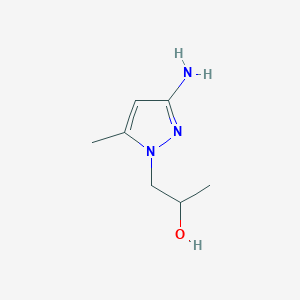
![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
